molecular formula C9H16N4 B11912339 2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine

Cat. No.: B11912339
M. Wt: 180.25 g/mol
InChI Key: REOFKTOLQMIKLL-UHFFFAOYSA-N
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Description

2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with an aldehyde or ketone, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydroimidazole derivatives .

Scientific Research Applications

2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can affect various cellular pathways, including those involved in signal transduction and gene expression . The compound’s ability to inhibit certain enzymes makes it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine is unique due to its specific substitution pattern and the presence of both imidazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

2-(5-methyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-2-yl)ethanamine

InChI

InChI=1S/C9H16N4/c1-13-5-3-7-8(6-13)12-9(11-7)2-4-10/h2-6,10H2,1H3,(H,11,12)

InChI Key

REOFKTOLQMIKLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)NC(=N2)CCN

Origin of Product

United States

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